REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[C:5]([N+:12]([O-])=O)[CH:6]=[CH:7][CH:8]=2)[N:3]=1>CO.[Cl-].[Cl-].[Cl-].[Ti+3]>[CH3:1][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[C:5]([NH2:12])[CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(C=CC=C2N=C1)[N+](=O)[O-]
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Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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350 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
88.64 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred for another hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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After the addition
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
ADDITION
|
Details
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The resultant was neutralized by addition of an aqueous sodium carbonate solution
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Type
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EXTRACTION
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Details
|
the mixture was extracted five times with ethyl acetate (200 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=C(C=CC=C2N=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.27 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |